4,5-Dimethyl-2-isopropoxyphenylboronic acid
Description
Evolution of Boronic Acid Chemistry and its Impact on Synthetic Methodologies
The journey of boronic acids in chemistry began in 1860 with their first synthesis by Edward Frankland. However, their full potential remained largely untapped for over a century. A pivotal moment in the evolution of their application was the development of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction, which forges a carbon-carbon bond between a boronic acid and an organohalide, revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. The significance of this methodology was recognized with the 2010 Nobel Prize in Chemistry.
Beyond the Suzuki-Miyaura coupling, the applications of boronic acids have expanded to include a wide array of transformations such as Chan-Lam amination, Petasis reaction, and as catalysts in their own right. This diversification has cemented their role as a fundamental building block in the synthetic chemist's toolbox.
Contextualizing Arylboronic Acids as Versatile Synthetic Intermediates
Arylboronic acids, a subclass of boronic acids where the boron atom is attached to an aromatic ring, are particularly valued for their utility in constructing complex organic molecules. Their stability under various reaction conditions and compatibility with a wide range of functional groups make them ideal intermediates in multi-step syntheses.
The reactivity and utility of arylboronic acids can be finely tuned by the nature and position of substituents on the aromatic ring. These substituents can influence the electronic and steric properties of the molecule, thereby affecting its performance in catalytic cycles and other reactions. This tunability allows for the design of specific arylboronic acids for targeted applications, from the synthesis of intricate natural products to the development of novel materials.
Rationale for the Focused Study of 4,5-Dimethyl-2-isopropoxyphenylboronic acid within Current Research Paradigms
The specific structural features of this compound—two methyl groups and a sterically demanding isopropoxy group on the phenyl ring—position it as a compound of significant interest in modern chemical research. The presence of the ortho-isopropoxy group introduces steric hindrance around the boronic acid moiety, which can influence the kinetics and selectivity of cross-coupling reactions.
The electron-donating nature of the alkyl and alkoxy substituents can also modulate the electronic properties of the aromatic ring, potentially impacting the transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling. The study of such substituted arylboronic acids is crucial for understanding the subtle interplay of steric and electronic effects in catalysis, leading to the development of more efficient and selective synthetic methods. Furthermore, the unique substitution pattern may impart novel properties to the resulting products, making it a valuable building block for the synthesis of new materials and biologically active compounds.
Properties and Synthesis of Substituted Arylboronic Acids
The physical and chemical properties of arylboronic acids are heavily influenced by the substituents on the aromatic ring. These properties, in turn, dictate their reactivity and suitability for various applications.
| Property | General Description | Influence of Substituents (e.g., Alkyl, Alkoxy) |
| Physical State | Typically crystalline solids at room temperature. | Substituents can affect crystal packing and melting point. |
| Solubility | Generally soluble in polar organic solvents. | The presence of nonpolar alkyl groups may decrease solubility in highly polar solvents. |
| Acidity (pKa) | Mildly acidic. | Electron-donating groups like alkyl and alkoxy groups can increase the pKa, making the boronic acid less acidic. |
| Stability | Generally stable to air and moisture, though dehydration to form boroxines can occur. | Steric hindrance from ortho-substituents can increase stability and hinder boroxine (B1236090) formation. |
The synthesis of substituted arylboronic acids can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
| Synthetic Method | General Reaction | Applicability for this compound |
| Grignard Reaction | Reaction of an aryl Grignard reagent with a trialkyl borate (B1201080) followed by hydrolysis. | A plausible route starting from the corresponding substituted bromobenzene. |
| Lithiation-Borylation | Reaction of an aryllithium species with a trialkyl borate followed by hydrolysis. | An alternative to the Grignard method, particularly useful for specific substitution patterns. |
| Miyaura Borylation | Palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent. | A modern and versatile method that can tolerate a wide range of functional groups. |
| Directed ortho-Metalation (DoM) | Deprotonation at a position ortho to a directing group, followed by reaction with a boron electrophile. | The isopropoxy group could potentially act as a directing group in such a synthesis. |
Properties
IUPAC Name |
(4,5-dimethyl-2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-7(2)15-11-6-9(4)8(3)5-10(11)12(13)14/h5-7,13-14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBMQUHPUPYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC(C)C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,5 Dimethyl 2 Isopropoxyphenylboronic Acid
Precursor Synthesis and Functionalization Strategies
The creation of a suitable aryl precursor, typically an aryl halide or a molecule primed for directed metalation, is the foundational step. This process involves the strategic introduction of the isopropoxy group and the two methyl groups onto a phenolic core, often in conjunction with halogenation.
Synthesis of Halogenated Phenol (B47542) Derivatives
A common starting point for the synthesis is a commercially available dimethylphenol, such as 3,4-dimethylphenol (B119073). To facilitate subsequent reactions, particularly palladium-catalyzed borylation, a halogen atom must be introduced onto the aromatic ring. Electrophilic aromatic substitution, such as bromination, is a standard method. The directing effects of the hydroxyl and methyl groups on 3,4-dimethylphenol will guide the position of the incoming halogen. The reaction of a phenol compound with a halide ion in the presence of a suitable catalyst can produce halogenated phenol compounds. google.com This approach provides the necessary handle for later cross-coupling reactions. For the synthesis of the target molecule, a precursor like 2-bromo-4,5-dimethylphenol (B1295274) is an ideal intermediate.
Introduction of the Isopropoxy Moiety
With the halogenated phenol derivative in hand, the next step is the introduction of the isopropoxy group. This is typically achieved through a Williamson ether synthesis. The phenolic proton of the halogenated phenol is deprotonated by a base, such as sodium hydride or potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then reacts with an isopropyl halide, like 2-bromopropane (B125204) or 2-iodopropane, in an SN2 reaction to form the desired aryl isopropyl ether. This step converts the halogenated phenol into a precursor such as 1-bromo-2-isopropoxy-4,5-dimethylbenzene, which is ready for the boron installation step.
Regioselective Methylation Approaches
While starting from an already dimethylated phenol is often more direct, alternative synthetic routes might involve the methylation of a non-methylated phenol precursor. The methylation of phenols can be accomplished using various reagents, with dimethyl carbonate (DMC) being an environmentally benign option. mdma.ch The reaction can be performed under phase transfer conditions, often using a base like potassium carbonate and a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide. mdma.ch However, achieving specific regioselectivity for the introduction of two methyl groups at the 4- and 5-positions on a phenol ring can be challenging. The C-alkylation of phenol with methanol (B129727) over acidic catalysts can produce a mixture of products, including cresols and xylenols. researchgate.netunimi.it The ratio of ortho- to para-alkylation depends heavily on the catalyst and reaction conditions. unimi.itgoogle.com For this reason, syntheses typically begin with a precursor that already contains the desired dimethyl substitution pattern to avoid complex separation issues.
Boron Installation Techniques
Once the appropriately functionalized aromatic precursor is synthesized, the final key step is the installation of the boronic acid group. Two powerful and widely used strategies for this transformation are directed ortho-metalation and palladium-catalyzed borylation.
Directed ortho-Metalation and Boronation Strategies
Directed ortho-metalation (DoM) is an effective method for achieving regioselective C-H functionalization. researchgate.net In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The methoxy (B1213986) group is a well-known DMG, and the isopropoxy group functions similarly. wikipedia.org
For this strategy, a precursor like 1-isopropoxy-3,4-dimethylbenzene would be used. The synthesis would proceed as follows:
The precursor is treated with a strong base, typically an alkyllithium reagent such as n-butyllithium or s-butyllithium, at low temperatures. The isopropoxy group directs the lithium to deprotonate the C-H bond at the ortho-position (C2).
The resulting aryllithium intermediate is then quenched with an electrophilic boron reagent, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. nih.gov
The final step is acidic hydrolysis of the resulting boronate ester to yield the desired 4,5-Dimethyl-2-isopropoxyphenylboronic acid. wikipedia.orgchemicalbook.com
This method avoids the need for a halogenated precursor but requires careful handling of air- and moisture-sensitive organolithium reagents.
Palladium-Catalyzed Borylation of Aryl Halides Precursors
Palladium-catalyzed borylation, often referred to as the Miyaura borylation, is a highly versatile and widely used method for synthesizing arylboronates from aryl halides or triflates. beilstein-journals.org This reaction offers excellent functional group tolerance and generally proceeds under mild conditions. acs.org The precursor for this route is the halogenated ether synthesized in the earlier steps, for example, 1-bromo-2-isopropoxy-4,5-dimethylbenzene.
The reaction involves the cross-coupling of the aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin), in the presence of a palladium catalyst and a base. acs.orgnih.gov The initially formed pinacol (B44631) boronate ester is then hydrolyzed to the final boronic acid. A variety of palladium catalysts and ligands can be employed to optimize the reaction. organic-chemistry.orgnih.gov
Below is a table summarizing typical conditions for palladium-catalyzed borylation reactions.
| Catalyst | Ligand | Boron Reagent | Base | Solvent | Temperature (°C) | Reference |
| PdCl₂(dppf) | dppf | Pinacolborane | Et₃N | Dioxane | 80 | acs.org |
| Pd(dba)₂ | t-Bu-DPEphos | Pinacolborane | Et₃N | Dioxane | 80-120 | organic-chemistry.org |
| PdCl₂(CH₃CN)₂ | 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Pinacolborane | CsF | Dioxane | 80 | nih.gov |
| Pd(OAc)₂ | XPhos | Bis(pinacolato)diboron | KOAc | Dioxane | 100 | beilstein-journals.org |
This method is often preferred in modern synthesis due to its reliability, scalability, and broad applicability to a wide range of substrates. organic-chemistry.org
Alternative Boron Insertion Methods (e.g., Iridium-catalyzed C-H Borylation)
Beyond traditional methods involving organometallic intermediates, direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of arylboronic acids. Iridium-catalyzed C-H borylation is a particularly prominent example of this approach, enabling the direct conversion of an aromatic C-H bond to a C-B bond. This method avoids the need to pre-functionalize the aromatic substrate (e.g., through halogenation), often leading to more efficient and environmentally benign synthetic routes.
The reaction typically employs an iridium(I) precursor, such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), in combination with a bidentate nitrogen-containing ligand, like 2,2'-bipyridine (B1663995) (bpy) or its derivatives. berkeley.edu The borylating agent is commonly bis(pinacolato)diboron (B₂pin₂). The catalytic cycle is understood to involve the oxidative addition of the iridium catalyst to a C-H bond of the arene, followed by reductive elimination to furnish the arylboronate ester and regenerate the active catalyst.
For the synthesis of this compound, the starting material would be 1,2-dimethyl-4-isopropoxybenzene. The regioselectivity of the borylation is a critical consideration and is generally governed by steric factors, with the borylation favoring the least hindered C-H bond. nih.gov In the case of 1,2-dimethyl-4-isopropoxybenzene, the C-H bond at the 6-position is sterically hindered by the adjacent isopropoxy group. In contrast, the C-H bond at the 3-position is flanked by two methyl groups. The C-H bond ortho to the isopropoxy group (at position 3) is a potential site for borylation. However, research indicates that borylation often occurs distal to nitrogen atoms, and by extension, other heteroatom-containing groups, due to steric and electronic effects. nih.gov The iridium catalyst, coordinated with a bulky ligand, would preferentially activate the C-H bond at the position that is least sterically encumbered, leading to the desired product. Mechanistic studies suggest that the catalyst resting state and the energy pathway for C-H activation are key determinants of the final product distribution. nih.govescholarship.org
A representative reaction scheme is shown below:

Purification and Characterization Methodologies for Synthetic Products
The isolation and purification of the target boronic acid from the reaction mixture are crucial for obtaining a product of high purity. Arylboronic acids can present purification challenges due to their polarity and tendency to undergo dehydration to form boroxine (B1236090) anhydrides or protodeboronation under certain conditions. mdpi.comnih.gov
Purification Methods:
Recrystallization: This is a common and effective method for purifying solid arylboronic acids. The choice of solvent is critical. Solvents such as hot water, ethanol, or solvent mixtures like ethyl acetate/hexanes can be effective, depending on the specific properties of the boronic acid. reddit.com
Column Chromatography: While widely used in organic synthesis, chromatography of boronic acids on silica (B1680970) gel can be problematic, often resulting in low recovery and streaking of the compound on the column. mdpi.comresearchgate.net This is attributed to the interaction of the acidic boronic acid group with the silica surface. Using neutral alumina (B75360) as the stationary phase or employing a modified eluent system can sometimes mitigate these issues. researchgate.net
Chemical Derivatization: A highly effective purification technique involves the reversible formation of a stable, crystalline adduct. Boronic acids readily react with diethanolamine (B148213) to form stable diethanolamine esters, which often precipitate from nonpolar solvents. reddit.com This crystalline adduct can be isolated by filtration, washed to remove impurities, and then hydrolyzed back to the pure boronic acid by treatment with an acid.
Acid-Base Extraction: The acidic nature of the boronic acid group allows for purification via extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to convert the boronic acid into its more water-soluble boronate salt. The aqueous layer is then separated, acidified to regenerate the boronic acid, which may precipitate or be extracted back into an organic solvent. andersonsprocesssolutions.com
Characterization Methods:
Once purified, the identity and purity of this compound are confirmed using standard spectroscopic techniques. nuph.edu.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule, showing characteristic signals for the aromatic protons, the methyl groups, and the isopropoxy group. ¹³C NMR provides information about the carbon skeleton.
Mass Spectrometry (MS): Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are used to determine the molecular weight of the compound, confirming its elemental composition. nuph.edu.ua
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen) in the compound, providing further evidence of its purity and empirical formula. nuph.edu.ua
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters that can be systematically varied and studied include the choice of reagents, solvent, base, temperature, and reaction time. nih.gov
Detailed research findings have shown that for syntheses involving boronic acids, careful control over reaction parameters is crucial. nih.govresearchgate.net For instance, in reactions forming boronate esters, the stoichiometry of the base and water can significantly impact the outcome, preventing the formation of undesirable oligomeric materials. nih.gov
Below is an interactive data table illustrating a hypothetical optimization study for a key synthetic step, such as a Suzuki-Miyaura coupling or a borylation reaction. The user can sort the table by different parameters to observe their effect on the product yield.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 65 |
| 2 | K₃PO₄ | Toluene/H₂O | 80 | 12 | 82 |
| 3 | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 78 |
| 4 | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 91 |
| 5 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 88 |
| 6 | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 85 |
| 7 | Na₂CO₃ | Ethanol/H₂O | 75 | 16 | 55 |
Key Areas for Optimization:
Base Selection: The nature of the base is critical. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) are often superior to carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), as they can better control the solution equilibria of boronic acids and prevent decomposition. nih.gov
Solvent System: The choice of solvent affects the solubility of reactants and the reaction temperature. Ethereal solvents like dioxane or polar aprotic solvents are common. The ratio of organic solvent to water can also be a key parameter to optimize.
Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the degradation of sensitive reagents or products, such as through protodeboronation. nih.gov Optimization involves finding the lowest possible temperature and shortest time that afford a high yield of the desired product.
Catalyst and Ligand (if applicable): In catalyzed reactions like C-H borylation or Suzuki coupling, screening different catalyst precursors and ligands is fundamental to achieving high efficiency and selectivity.
By systematically adjusting these variables, a robust and high-yielding protocol for the synthesis of this compound can be developed.
Applications of 4,5 Dimethyl 2 Isopropoxyphenylboronic Acid in Organic Synthesis
Cross-Coupling Reactions Utilizing 4,5-Dimethyl-2-isopropoxyphenylboronic acid
Cross-coupling reactions are fundamental tools for constructing complex molecular architectures. The specific substitution pattern of this compound makes it an interesting substrate for palladium- and copper-catalyzed transformations, enabling the synthesis of highly substituted biaryl and aryl-heteroatom frameworks.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron species with an organohalide or triflate, catalyzed by a palladium complex. diva-portal.orglibretexts.org The reaction typically proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of sterically demanding boronic acids like this compound presents specific challenges and opportunities within this framework.
The success of a Suzuki-Miyaura coupling, especially with challenging substrates, is highly dependent on the catalyst system. The steric bulk of the ortho-isopropoxy group in this compound necessitates the use of specialized ligands to facilitate the key steps of the catalytic cycle.
Bulky and electron-rich phosphine (B1218219) ligands are crucial for promoting the coupling of sterically hindered partners. nih.gov These ligands stabilize the catalytically active monoligated L1Pd(0) species, which undergoes oxidative addition with the organohalide more rapidly than more coordinated palladium complexes. nih.gov Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated high activity for coupling reactions, allowing them to proceed at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The electron-donating nature of these ligands facilitates the oxidative addition step, while their steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst. diva-portal.org
Computational studies have further quantified these effects, showing that oxidative addition is primarily governed by electronic effects, whereas transmetalation and reductive elimination are controlled by a combination of both steric and electronic factors. researchgate.net For a substrate like this compound, a catalyst system that balances these factors is essential for achieving high yields.
Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Hindered Substrates
| Palladium Source | Ligand | Typical Substrates | Key Advantages |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | Aryl chlorides, hindered biaryls | High activity at low catalyst loadings |
| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl and vinyl halides | Effective at room temperature |
| Pd(PPh₃)₄ | None (ligand included) | General aryl halides | Widely used, commercially available |
This table presents generally effective systems for hindered couplings; specific optimization for this compound would be required.
The substrate scope for Suzuki-Miyaura couplings is exceptionally broad, encompassing a wide range of aryl, heteroaryl, and vinyl halides and triflates. organic-chemistry.org When using this compound, the reaction would theoretically be compatible with various coupling partners, including electron-rich, electron-deficient, and sterically hindered organohalides. nih.gov Modern catalyst systems have enabled the coupling of historically difficult substrates like aryl chlorides and tosylates. nih.gov
However, limitations exist, particularly with sterically demanding boronic acids. A primary side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more prevalent with thermally unstable substrates, such as certain five-membered heteroaromatic boronic acids, and can be exacerbated by high temperatures and extended reaction times. nih.govmdpi.com The significant steric hindrance around the boronic acid moiety in this compound could slow the rate of transmetalation, potentially allowing protodeboronation to become a more competitive pathway. Furthermore, extremely hindered coupling partners, such as di-ortho-substituted aryl halides, may lead to low yields due to the difficulty of both oxidative addition and reductive elimination. nih.gov
Regioselectivity becomes a key consideration when coupling partners have multiple reactive sites. For instance, in reactions with di- or polyhalogenated aromatics or heteroaromatics, the choice of catalyst, ligand, and reaction conditions can selectively target one position over another. mdpi.com The electronic and steric properties of this compound would influence this selectivity; its bulk might favor coupling at a less hindered position on the electrophile. mdpi.com
A significant aspect of stereoselectivity in the coupling of ortho-substituted arylboronic acids is the potential for atropisomerism. nih.gov Atropisomers are stereoisomers resulting from restricted rotation around a single bond, creating axial chirality. beilstein-journals.org The coupling of a hindered ortho-substituted boronic acid like this compound with another ortho-substituted partner can lead to the formation of atropisomeric biaryls. researchgate.net The degree of selectivity for one atropisomer over another can be influenced by factors such as chelation effects in the transition state. beilstein-journals.orgresearchgate.net For example, an ortho-methoxy group has been observed to promote selectivity through chelation with the palladium center, an effect that would be relevant for the ortho-isopropoxy group in the target compound. researchgate.net
The Liebeskind-Srogl coupling is a powerful, mechanistically distinct cross-coupling reaction that forms C-C bonds from thioesters and boronic acids under neutral conditions. wikipedia.org This reaction utilizes a palladium(0) catalyst in conjunction with a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). researchgate.netnih.gov
The proposed mechanism involves the coordination of the copper(I) salt to the sulfur atom of the thioester, followed by oxidative addition of the palladium catalyst into the carbon-sulfur bond. wikipedia.org Transmetalation with the boronic acid and subsequent reductive elimination yields a ketone product. wikipedia.org This transformation is highly valuable as it provides a route to ketones from readily available starting materials under mild conditions that tolerate a wide variety of functional groups. nih.gov
For a substrate like this compound, the Liebeskind-Srogl coupling would offer a direct method for synthesizing 4,5-dimethyl-2-isopropoxyphenyl ketones. The success of the reaction is often dependent on the electronic nature of the boronic acid, with electron-rich systems generally performing well. nih.gov The reaction's scope has been extended to various organosulfur compounds and organometallic nucleophiles, highlighting its versatility. rsc.org
While a direct Ritter-type reaction involving the addition of a boronic acid to a nitrile is not a standard transformation, the conversion of the C–B bond of arylboronic acids to a C–N bond is a well-established field of research. These amination strategies provide direct access to primary, secondary, and tertiary arylamines.
One prominent method is the Chan-Lam amination, which typically involves a copper-catalyzed reaction between a boronic acid and an amine, amide, or other nitrogen nucleophile. chemrxiv.org More recent advances have developed catalytic systems for the primary amination of arylboronic acids. For example, a phosphetane-based catalyst operating in a P(III)/P(V)=O redox cycle can capture HNO, generated in situ, to selectively install a primary amino group onto an aryl ring. nih.gov This method is highly chemoselective, allowing for the amination of arylboronic acids in the presence of reactive functional groups, including halides that would be reactive under palladium catalysis. nih.gov
Another approach involves the direct stereospecific amination of boronic esters using reagents like methoxyamine with a strong base, which can form primary amines, including from tertiary boronic esters. nih.gov These methods provide complementary strategies for creating valuable arylamine building blocks from boronic acid precursors.
Table 2: Common Amination Strategies for Arylboronic Acids
| Reaction Name/Type | Catalyst/Reagent | Nitrogen Source | Product | Key Features |
|---|---|---|---|---|
| Chan-Lam Amination | Copper (e.g., Cu(OAc)₂) | Amines, amides, imides | Secondary/Tertiary Amines, Amides | Broad scope for N-nucleophiles |
| P(III)/P(V)=O Catalysis | Phosphetane Oxide | 2-Nitropropane (HNO precursor) | Primary Arylamines | High chemoselectivity |
Kumada and Negishi Coupling Analogs
No research data has been found that describes the use of this compound as a precursor or coupling partner in reactions analogous to Kumada or Negishi couplings. These cross-coupling reactions typically involve organomagnesium (Grignard) and organozinc reagents, respectively. While boronic acids are extensively used in Suzuki-Miyaura cross-coupling reactions, their direct application in Kumada and Negishi-type transformations is not a standard protocol, and no such specific examples for this compound have been documented.
C-Heteroatom Bond Formation Reactions
The conversion of arylboronic acids to the corresponding phenols is a well-established transformation, typically achieved through oxidation with reagents such as hydrogen peroxide under basic conditions. However, specific studies detailing the oxidation of this compound to 4,5-Dimethyl-2-isopropoxyphenol have not been identified in the surveyed literature. Similarly, while Chan-Lam coupling provides a route to aryl ethers from boronic acids, no examples specifically employing this compound have been reported.
The transformation of boronic acids into anilines can be accomplished through methods like the Buchwald-Hartwig amination or Chan-Lam amination. These reactions are powerful tools for the formation of carbon-nitrogen bonds. Despite the general utility of these methods, a literature search did not yield any specific instances or detailed research findings on the application of these reactions to this compound to synthesize the corresponding aniline (B41778) or other nitrogen-containing derivatives.
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. Boronic acids can participate in various MCRs, such as the Petasis reaction. However, there is no available research demonstrating the participation of this compound in any known multicomponent reaction.
Advanced Applications and Functionalization of 4,5 Dimethyl 2 Isopropoxyphenylboronic Acid
Role in the Synthesis of Complex Molecular Architectures
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The specific substitution pattern of 4,5-Dimethyl-2-isopropoxyphenylboronic acid, featuring electron-donating methyl and isopropoxy groups, suggests it would be a valuable building block for creating sterically hindered and electron-rich molecular systems.
Building Block for Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are of significant interest for their applications in materials science, particularly in the field of organic electronics. The synthesis of tailored PAHs often relies on the strategic coupling of functionalized aromatic precursors. Arylboronic acids are ideal for this purpose.
Hypothetically, this compound could be employed in palladium-catalyzed cross-coupling reactions with dihalo-aromatic compounds to construct complex, non-planar PAH frameworks. The steric bulk of the isopropoxy group and the adjacent methyl group would likely influence the dihedral angle of the resulting biaryl linkage, potentially leading to molecules with unique chiroptical properties.
Table 1: Potential Suzuki-Miyaura Coupling Reactions for PAH Synthesis
| Reactant A | Reactant B | Catalyst System (Hypothetical) | Potential Product Class |
|---|---|---|---|
| This compound | 1,2-Dibromobenzene | Pd(PPh₃)₄, K₂CO₃ | Substituted o-Terphenyl derivative |
| This compound | 9,10-Dibromoanthracene | Pd₂(dba)₃, SPhos, K₃PO₄ | Sterically hindered Anthracene derivative |
This table is illustrative and based on general principles of cross-coupling reactions, as no specific examples with this compound have been reported.
Precursor for Heterocycle Synthesis
The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry and drug discovery. Boronic acids can serve as precursors in various cyclization and coupling reactions to form rings containing heteroatoms like nitrogen, oxygen, or sulfur.
While no specific examples exist for this compound, related arylboronic acids are used in reactions such as the Chan-Lam coupling for C-N and C-O bond formation or in multi-component reactions to build complex heterocyclic scaffolds. The electronic properties conferred by the dimethyl and isopropoxy substituents could modulate the reactivity of the boronic acid, potentially influencing reaction yields and regioselectivity in the synthesis of novel heterocycles.
Incorporation into Supramolecular Assemblies
Supramolecular chemistry involves the study of non-covalent interactions to create large, ordered structures. Boronic acids are particularly useful in this field due to their ability to form reversible covalent bonds with diols, creating boronate esters. This interaction is pH-sensitive, allowing for the dynamic assembly and disassembly of supramolecular structures.
Boronic Acid-Mediated Receptor Design
The reversible formation of boronate esters with cis-diols makes boronic acids excellent candidates for the design of molecular receptors for saccharides and other diol-containing molecules. A receptor incorporating the this compound moiety would be expected to bind to diols, with the potential for the substituent groups to influence the binding affinity and selectivity through secondary interactions.
Table 2: Hypothetical Binding Partners for a Receptor Based on this compound
| Analyte (Diol) | Potential Binding Interaction | Application |
|---|---|---|
| Glucose | Boronate ester formation | Glucose sensing |
| Catecholamines (e.g., Dopamine) | Boronate ester formation | Neurotransmitter detection |
This table represents potential applications based on the known reactivity of boronic acids, not on documented research with the specific compound .
Self-Assembly and Recognition Phenomena
Beyond simple receptor-analyte interactions, boronic acids can be incorporated into larger molecules that undergo self-assembly into complex architectures like vesicles, gels, or polymers. The directionality and reversibility of the boronate ester linkage are key to controlling these processes. There is currently no published research describing the use of this compound in self-assembly or molecular recognition studies.
Application in Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The transition of synthetic routes from batch to flow is a major area of research in the chemical and pharmaceutical industries.
The use of boronic acids in flow chemistry, particularly in palladium-catalyzed cross-coupling reactions, is well-established. These processes often involve packed-bed reactors containing a heterogeneous catalyst to facilitate product purification. A continuous synthesis protocol involving this compound would likely follow established methodologies for Suzuki-Miyaura reactions in flow. However, no specific flow chemistry protocols for this compound have been reported.
Table 3: General Parameters for a Hypothetical Flow Suzuki-Miyaura Reaction
| Parameter | Typical Range |
|---|---|
| Reactor Type | Packed-Bed Reactor (e.g., with Pd on carbon) |
| Temperature | 60 - 150 °C |
| Pressure | 1 - 20 bar |
| Residence Time | 1 - 30 minutes |
| Solvents | THF, 2-MeTHF, Toluene, Acetonitrile/Water |
This table provides a general overview and is not based on a specific process for this compound.
Solid-Phase Synthesis Strategies Utilizing this compound
Solid-phase synthesis (SPS) is a powerful technique that facilitates the synthesis of complex molecules in a stepwise manner on an insoluble polymer support. This methodology simplifies purification, as excess reagents and byproducts can be removed by simple filtration and washing of the solid support. While direct applications of this compound in solid-phase synthesis are not documented in the reviewed literature, its structural features suggest its potential utility in several established strategies, particularly in the construction of biaryl-containing molecules.
One of the most prominent applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a versatile method for the formation of carbon-carbon bonds. In the context of solid-phase synthesis, this compound could be utilized in two primary ways: either immobilized on the solid support or used as a solution-phase reagent to react with a resin-bound substrate.
Immobilization of this compound on a Solid Support:
A common strategy in solid-phase synthesis involves anchoring one of the key building blocks to a polymer resin. This compound could potentially be attached to a variety of commercially available resins through its functional groups, although this would likely require prior modification of the boronic acid itself to introduce a suitable linking moiety. For instance, if a hydroxyl or amino group were present on the phenyl ring (in a different position to the existing substituents), it could be used to attach the molecule to a resin functionalized with a complementary group (e.g., a chlorotrityl or Wang resin).
Once immobilized, the resin-bound boronic acid could then be subjected to a Suzuki-Miyaura coupling reaction with a solution of an aryl halide. This approach is particularly advantageous for the synthesis of compound libraries, where a diverse range of aryl halides can be reacted with the immobilized boronic acid to generate a multitude of biaryl products. The final products would then be cleaved from the resin for purification and characterization.
Table 1: Hypothetical Solid-Phase Suzuki-Miyaura Coupling with Immobilized this compound
| Entry | Aryl Halide | Catalyst | Base | Solvent | Product |
| 1 | 4-Iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Resin-bound 2-(4-pyridyl)-4,5-dimethyl-1-isopropoxybenzene |
| 2 | 1-Bromo-3-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | Resin-bound 4,5-dimethyl-1-isopropoxy-2-(3-nitrophenyl)benzene |
| 3 | Methyl 4-bromobenzoate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | Resin-bound methyl 4'-(4,5-dimethyl-2-isopropoxyphenyl)biphenyl-4-carboxylate |
Use of this compound as a Solution-Phase Reagent:
Alternatively, the aryl halide component of the Suzuki-Miyaura reaction can be attached to the solid support. In this scenario, this compound would be used as a reagent in the solution phase. This approach allows for the use of a large excess of the boronic acid to drive the reaction to completion, with the excess reagent being easily washed away from the resin-bound product.
This strategy is beneficial when the boronic acid is readily available and the synthesis of a variety of analogs based on a common resin-bound scaffold is desired. For example, a resin-bound aryl iodide could be coupled with a series of different boronic acids, including this compound, to generate a library of biaryl compounds.
Table 2: Hypothetical Solid-Phase Suzuki-Miyaura Coupling using this compound in Solution
| Entry | Resin-Bound Aryl Halide | Catalyst | Base | Solvent | Product |
| 1 | Polystyrene-bound 4-iodobenzamide | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Polystyrene-bound 4'-(4,5-dimethyl-2-isopropoxyphenyl)biphenyl-4-carboxamide |
| 2 | Wang resin-bound 4-bromobenzoate | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | Wang resin-bound 4'-(4,5-dimethyl-2-isopropoxyphenyl)biphenyl-4-carboxylate |
| 3 | Rink amide resin-bound 3-bromobenzamide | PdCl₂(dppf) | K₂CO₃ | NMP | Rink amide resin-bound 3'-(4,5-dimethyl-2-isopropoxyphenyl)biphenyl-3-carboxamide |
Functionalization via the Boronic Acid Moiety:
Beyond Suzuki-Miyaura coupling, the boronic acid group itself can be a handle for various transformations on a solid support. For example, it can be converted to other functional groups, such as a hydroxyl group (via oxidation) or a halide (via reaction with copper halides). These transformations could be performed while the molecule is attached to a solid support, further expanding the diversity of molecules that can be synthesized from a common precursor.
Computational and Mechanistic Studies Involving 4,5 Dimethyl 2 Isopropoxyphenylboronic Acid
Theoretical Studies of Reaction Mechanisms in Boronic Acid Transformations
This section would focus on the application of computational models to map the energetic landscapes of reactions involving the title compound.
Density Functional Theory (DFT) is a primary method for modeling chemical reactions. In this subsection, DFT calculations would be used to identify and characterize the transition state (TS) structures for the key elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
For a reaction like the Suzuki-Miyaura coupling, researchers would model the interaction of 4,5-Dimethyl-2-isopropoxyphenylboronic acid (or its corresponding boronate) with a palladium catalyst. The discussion would center on the calculated activation energies (ΔG‡) for each step. A lower activation barrier indicates a faster, more favorable reaction step. The influence of the dimethyl and isopropoxy substituents on the stability of these transition states would be a key point of analysis.
Illustrative Data Table: Calculated Activation Energies for Suzuki-Miyaura Transmetalation This table demonstrates the type of data that would be presented. The values are hypothetical.
| Proposed Pathway | Solvent Model | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Hydroxide-mediated (via boronate) | Toluene/Water (PCM) | 15.2 |
| Alkoxide-mediated (via boronate) | Dioxane (PCM) | 17.8 |
| Direct reaction of boronic acid | Toluene (PCM) | 25.5 |
Structure-Reactivity Relationship Analysis for this compound
This section would correlate the specific structural features of the molecule to its observed or predicted chemical reactivity. researchgate.net
The reactivity of an arylboronic acid is governed by the interplay of electronic and steric effects. researchgate.net
Electronic Effects: The 2-isopropoxy group and the 4,5-dimethyl groups are all electron-donating. This increased electron density on the aromatic ring would be predicted to enhance the rate of oxidative addition in some cross-coupling reactions but could also influence the transmetalation step. Computational methods like Natural Bond Orbital (NBO) analysis would be used to quantify the charge distribution on the molecule, particularly the charge on the ipso-carbon attached to the boron atom.
Illustrative Data Table: Calculated Electronic and Steric Parameters This table shows representative data that would be computationally derived. The values are hypothetical.
| Compound | NBO Charge on Ipso-Carbon | Calculated Dihedral Angle (C-C-B-O) |
|---|---|---|
| Phenylboronic acid | -0.15 e | ~0° |
| This compound | -0.25 e | ~45° |
The orientation of the boronic acid group relative to the phenyl ring can significantly affect reactivity. Computational conformational analysis would identify the lowest energy conformers of this compound. nih.govnih.gov Due to the bulky ortho-isopropoxy group, the B(OH)₂ group would likely be twisted out of the plane of the aromatic ring to minimize steric strain. rsc.org This twisting disrupts the π-conjugation between the boron's empty p-orbital and the phenyl ring, which can decrease the Lewis acidity of the boron atom and impact its interaction with the base and the palladium center. beilstein-journals.org The discussion would focus on how the calculated preferred conformation influences the accessibility of the boron center for the key transmetalation step.
Spectroscopic Investigations of Reaction Intermediates
While computational studies provide theoretical insight, spectroscopic methods offer direct experimental evidence of reaction intermediates. Due to their transient nature, these intermediates are often studied using specialized in situ techniques.
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. nih.gov By mixing the reactants at low temperatures, it is possible to slow the reaction down and observe the signals of short-lived species. For the Suzuki-Miyaura reaction, ¹¹B NMR and ³¹P NMR (if a phosphine (B1218219) ligand is used) would be particularly informative. Researchers would look for the appearance of new signals corresponding to proposed pre-transmetalation intermediates, such as palladium-boronate complexes (containing a Pd-O-B linkage). illinois.edunih.gov The chemical shifts and coupling constants of these observed species would be compared with computationally predicted values to confirm their structure. Other techniques like in situ Raman or IR spectroscopy could also be employed to monitor the reaction progress and detect key intermediates in real-time. nih.gov
NMR Spectroscopic Probing of Boronic Acid Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and electronic environment of boronic acids and their derivatives. While specific NMR data for this compound is not extensively published, studies on similar substituted phenylboronic acids demonstrate the utility of various NMR techniques.
¹¹B NMR Spectroscopy: The boron-11 (B1246496) nucleus is NMR-active and provides valuable information about the coordination state of the boron atom. The chemical shift of the ¹¹B nucleus can distinguish between the trigonal planar (sp²) hybridized boronic acid and the tetrahedral (sp³) hybridized boronate species formed upon coordination with a Lewis base, such as a diol or hydroxide (B78521) ion. nih.gov For a typical arylboronic acid, the ¹¹B chemical shift appears in a characteristic range, which shifts significantly upon esterification or complexation. nsf.gov This technique is particularly useful for determining the pKa of boronic acids and their binding constants with diols. nih.gov
¹⁷O NMR Spectroscopy: Oxygen-17 NMR, although less common due to the low natural abundance and quadrupolar nature of the isotope, offers direct insight into the electronic environment of the oxygen atoms in the B(OH)₂ group. Studies on a wide range of substituted phenylboronic acids have shown that the ¹⁷O chemical shifts are sensitive to the electronic effects of substituents on the phenyl ring. rsc.orgrsc.org For instance, electron-withdrawing groups tend to deshield the oxygen nuclei, resulting in a downfield shift. This data can be correlated with Hammett constants for para-substituted systems, providing a quantitative measure of substituent effects. rsc.orgrsc.org
Below is a hypothetical representation of NMR data for an arylboronic acid, illustrating the type of information obtained from such studies.
| Nucleus | Chemical Shift Range (ppm) | Information Provided |
| ¹¹B | 28 - 30 | Indicates sp² hybridization of the boronic acid. |
| ¹¹B | 5 - 9 | Indicates sp³ hybridization of the corresponding boronate ester. |
| ¹⁷O | 65 - 75 | Chemical shift of the B(OH)₂ group, sensitive to electronic effects. |
| ¹H | 6.5 - 8.0 | Aromatic protons. |
| ¹H | 3.5 - 4.5 | Methoxy (B1213986)/Isopropoxy protons (CH). |
| ¹H | 1.0 - 2.5 | Alkyl protons (CH₃). |
| ¹³C | 110 - 160 | Aromatic and ipso-carbon atoms. |
| ¹³C | 20 - 70 | Alkyl and alkoxy carbon atoms. |
This table represents typical chemical shift ranges for arylboronic acids and is for illustrative purposes.
Mass Spectrometry for Identification of Transient Species
Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), is instrumental in identifying reactive and transient intermediates in catalytic cycles involving boronic acids. acs.org This is especially relevant for understanding the mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where boronic acids are key reagents.
By analyzing the reaction mixture directly using ESI-MS, researchers can detect key intermediates that are often too short-lived to be observed by other methods. For example, in studies of palladium-catalyzed self-coupling of areneboronic acids, ESI-MS has been used to identify various palladium-containing intermediates, providing evidence for the proposed steps in the catalytic cycle, including transmetalation and reductive elimination. acs.orgnsf.gov
The analysis of boronic acids by mass spectrometry can be complicated by their tendency to dehydrate to form cyclic boroxine (B1236090) trimers or to form adducts with solvents. rsc.orgresearchgate.net However, optimized conditions using ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-ESI-MS) have been developed to minimize these issues and allow for reliable characterization and quantification. rsc.org
A hypothetical ESI-MS analysis of a Suzuki-Miyaura reaction involving an arylboronic acid might identify the following transient species:
| m/z Value (Hypothetical) | Proposed Species | Role in Catalytic Cycle |
| [Ar-Pd-L₂]⁺ | Arylpalladium(II) complex | Formed after oxidative addition. |
| [Ar-Pd-Ar']⁺ | Diaryl-palladium(II) complex | Formed after transmetalation. |
| [B(OH)₂-X]⁻ | Boronate complex | Activated form of the boronic acid. |
This table is a generalized representation of species that could be detected in a catalytic reaction involving arylboronic acids.
Kinetic Studies of Reactions Involving this compound
For reactions involving arylboronic acids, such as the Suzuki-Miyaura coupling, kinetic analyses help to identify the rate-determining step of the catalytic cycle. For example, a study on the coupling of 4-iodoacetophenone with phenylboronic acid found the reaction to be quasi-first-order with respect to the aryl halide and first-order with respect to the palladium catalyst concentration. mdpi.comresearchgate.net Conversely, the reaction was zero-order with respect to both the boronic acid and the base under the studied conditions. mdpi.comresearchgate.net This suggests that the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step, while the subsequent transmetalation involving the boronic acid is comparatively fast.
The general rate law for such a reaction can be expressed as: Rate = k[Aryl Halide]¹[Palladium Catalyst]¹[Boronic Acid]⁰[Base]⁰
Kinetic experiments are typically performed by monitoring the concentration of reactants or products over time using techniques like GC, HPLC, or NMR spectroscopy. The effect of temperature on the reaction rate can also be studied to determine the activation energy (Ea) using the Arrhenius equation. For the Suzuki-Miyaura coupling of 4-iodoacetophenone and phenylboronic acid, a global activation energy of approximately 63 kJ/mol was determined. mdpi.comresearchgate.net
| Parameter | Example Value | Significance |
| Order w.r.t. Aryl Halide | 1 | Indicates the rate-determining step involves the aryl halide. |
| Order w.r.t. Boronic Acid | 0 | Suggests transmetalation is not the rate-limiting step. |
| Order w.r.t. Catalyst | 1 | Consistent with a catalytic cycle involving a single catalyst molecule in the rate-determining step. |
| Activation Energy (Ea) | ~63 kJ/mol | Provides insight into the energy barrier of the overall reaction. mdpi.comresearchgate.net |
This table provides example kinetic data from studies on Suzuki-Miyaura reactions to illustrate the type of information obtained. mdpi.comresearchgate.net
Future Research Directions for 4,5 Dimethyl 2 Isopropoxyphenylboronic Acid
Exploration of Novel Catalytic Systems for Boronic Acid Transformations
The transformation of arylboronic acids is a cornerstone of modern cross-coupling chemistry. While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are well-established, future research will likely focus on developing novel catalytic systems to enhance the reactivity and expand the scope of transformations for 4,5-Dimethyl-2-isopropoxyphenylboronic acid.
Key areas of exploration include:
Alternative Metal Catalysis: Research into nickel-catalyzed arylations of alkynes with organoboronic acids presents a promising avenue. nih.gov These systems can offer different reactivity and selectivity profiles compared to palladium, potentially enabling new types of bond formations with this compound. Similarly, rhodium-catalyzed C-S activation for the cross-coupling of thioethers with aryl boroxines is an area ripe for exploration. nih.gov
Liebeskind-Srogl Coupling: This reaction, which couples thioesters with boronic acids, offers a powerful method for ketone synthesis under mild, non-basic conditions. wikipedia.orgchem-station.com Investigating improved catalyst systems, such as the PdI₂/DiPPF system for silver-mediated Liebeskind-Srogl coupling, could enhance the efficiency of this transformation for sterically hindered substrates like this compound. chemrxiv.orgrsc.org
Photocatalysis: The use of light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. Photoinduced, metal-free borylation of haloarenes provides a direct route to boronic acids and could be adapted for novel transformations of this compound. organic-chemistry.org Cobalt-porphyrin complexes have also been shown to catalyze the oxidative hydroxylation of arylboronic acids under blue-light irradiation, a transformation that could be applied to synthesize the corresponding phenol (B47542) derivative. mdpi.com
Table 1: Emerging Catalytic Systems for Arylboronic Acid Transformations
| Catalytic System | Reaction Type | Potential Advantage for this compound |
|---|---|---|
| Nickel Catalysis | Arylative coupling of alkynes | Access to stereodefined allylic alcohols not easily accessible via other methods. nih.gov |
| Rhodium Catalysis | Cross-coupling via C-S activation | Utilization of readily available thioethers as coupling partners. nih.gov |
| Improved Liebeskind-Srogl | Ketone synthesis from thioesters | Enhanced efficiency and substrate scope for sterically demanding boronic acids. chemrxiv.org |
| Photocatalysis (Metal-free) | Borylation/Hydroxylation | Green and mild reaction conditions, avoiding harsh reagents. organic-chemistry.orgmdpi.com |
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic methodologies. For this compound, future research will aim to develop more environmentally benign synthetic routes, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. organic-chemistry.org The synthesis of boronic acids has been successfully demonstrated in flow reactors, achieving high throughput and purity with minimal reaction times. nih.govacs.orgacs.org Applying this technology to the synthesis of this compound could lead to a more efficient and scalable manufacturing process. organic-chemistry.org
Mechanochemistry: The use of mechanical force to induce chemical reactions, often in the absence of solvents, is a key area of green chemistry. Facile and environmentally benign methods for the formation of boronic acid esters from boronic acids have been reported using simple grinding techniques, which could be applied to derivatize this compound.
Greener Solvents and Reagents: Research into arylboronic acid catalyzed dehydrative C-alkylation reactions, which use benzylic alcohols as electrophiles and release only water as a byproduct, exemplifies a move towards more atom-economical and sustainable processes. researchgate.netacs.org Exploring such reactions for this compound would align with green chemistry principles.
Integration into Automated Synthesis Platforms
The demand for rapid synthesis and screening of new molecules in drug discovery and materials science has driven the development of automated synthesis platforms. Integrating the synthesis and derivatization of this compound into these platforms is a crucial future direction.
High-Throughput Experimentation (HTE): Miniaturized and automated synthesis allows for the rapid generation of large libraries of compounds for screening. rsc.orgox.ac.uk Platforms enabling the nanomole-scale synthesis of boronic acid derivatives can significantly accelerate the discovery of new molecules with desired properties. rsc.org
Automated Flow Synthesis: Combining the benefits of continuous flow processing with automation can lead to highly efficient and reproducible synthesis. rsc.org Automated flow platforms have been developed for reaction optimization and multi-step synthesis, which could be adapted for the on-demand production of derivatives of this compound.
Potential for Functional Material Precursors
The unique ability of boronic acids to form reversible covalent bonds with diols makes them ideal building blocks for a wide range of functional materials. Future research will explore the incorporation of this compound into advanced materials.
Polymers and Hydrogels: Boronic acid-containing polymers are of great interest for applications in glucose sensing and self-regulated drug delivery due to their responsiveness to diols. nih.gov The dynamic and reversible nature of boronic ester bonds also imparts self-healing properties to polymers and hydrogels, making them suitable for applications in tissue engineering and soft robotics. rsc.orgnih.govrsc.orgacs.org
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The incorporation of boronic acid functionalities into porous crystalline materials like MOFs and COFs can create materials with tailored properties for applications in sensing, separation, and catalysis. researchgate.netacs.orgnih.govacs.orgresearchgate.net Boronic acid-decorated MOFs have shown promise in combating multi-drug-resistant bacteria. acs.orgnih.gov
Sensors: The interaction of boronic acids with diols can be harnessed to develop fluorescent sensors for the detection of carbohydrates and other biologically important molecules. nih.govrsc.org The specific substitution pattern of this compound could be tuned to create sensors with high selectivity for particular analytes.
Table 2: Potential Functional Materials from this compound
| Material Type | Key Property | Potential Application |
|---|---|---|
| Responsive Polymers | Reversible diol binding | Glucose sensors, self-regulated drug delivery. nih.gov |
| Self-Healing Hydrogels | Dynamic covalent B-O bonds | Injectable drug delivery, tissue engineering. nih.govrsc.org |
| Functionalized MOFs/COFs | Porosity and specific binding | Bacterial targeting, selective separation. acs.orgnih.govresearchgate.net |
| Fluorescent Sensors | Analyte-induced fluorescence change | Imaging and detection of carbohydrates. rsc.org |
Exploration of Bioorthogonal Chemical Applications
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. website-files.comsemanticscholar.org Boronic acids have emerged as valuable tools in this field, and future research could explore the use of this compound in this context.
Protein Labeling: Boronic acids are being explored for the site-selective labeling of proteins. nih.gov This can be achieved through boronic ester formation with 1,2-cis diols, iminoboronate formation, or their use as transient groups in cross-coupling reactions. nih.gov
Bioorthogonal Probes: Vinylboronic acids have been shown to be efficient reactants for tetrazine ligation, a popular bioorthogonal reaction, for labeling proteins in living cells. acs.orgnih.gov While the subject compound is an arylboronic acid, its derivatization to include a vinyl group could open up these applications. Furthermore, boronate-based probes are being developed for the detection of biological oxidants like hydrogen peroxide and peroxynitrite. frontiersin.org The electronic properties of this compound could be leveraged to develop novel probes with specific reactivity profiles.
Multi-Bioorthogonal Labeling: The development of mutually orthogonal reactions allows for the simultaneous labeling of multiple biomolecules. Boronic acid-based chemistries have been shown to be compatible with other popular bioorthogonal reactions, enabling triple bioorthogonal conjugations. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 4,5-Dimethyl-2-isopropoxyphenylboronic acid, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic pathways : Common methods include directed ortho-metalation of 2-isopropoxy-4,5-dimethylbenzene derivatives followed by borylation, or cross-coupling using halogenated precursors (e.g., bromo/iodo intermediates) with bis(pinacolato)diboron under palladium catalysis .
- Optimization : Use anhydrous solvents (THF, DMF) and inert atmospheres to minimize boronic acid decomposition. Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 1–5 mol% Pd(dppf)Cl₂) and temperature (60–100°C) to balance yield and side-product formation .
| Parameter | Typical Range |
|---|---|
| Catalyst Loading | 1–5 mol% |
| Temperature | 60–100°C |
| Reaction Time | 12–24 hrs |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity analysis : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Use a mobile phase of methanol/buffer (e.g., sodium acetate pH 4.6, as in ) in a 65:35 ratio. Compare retention times against standards.
- Structural confirmation : Combine ¹H/¹³C NMR (δ ~6–8 ppm for aromatic protons, δ ~1–3 ppm for methyl/isopropyl groups) and FT-IR (B-O stretching ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Q. What storage conditions are critical for maintaining stability?
Methodological Answer:
- Store at 0–6°C under inert gas (Ar/N₂) to prevent oxidation or hydrolysis of the boronic acid group. Use amber vials to avoid photodegradation. Long-term stability (>6 months) requires desiccation (silica gel or molecular sieves) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4,5-dimethyl and 2-isopropoxy groups influence Suzuki-Miyaura cross-coupling reactivity?
Methodological Answer:
- Steric hindrance : The 2-isopropoxy group reduces accessibility to the boron center, slowing transmetalation. Use bulky ligands (e.g., SPhos) to enhance catalytic turnover.
- Electronic effects : Methyl groups at 4,5 positions increase electron density on the aromatic ring, potentially stabilizing intermediates. Compare coupling rates with electron-deficient vs. electron-rich aryl halides using kinetic studies (e.g., in situ NMR monitoring) .
Q. What strategies resolve contradictions in catalytic activity data across studies?
Methodological Answer:
Q. Can computational methods predict regioselectivity in derivatization reactions?
Methodological Answer:
- Perform DFT calculations (e.g., Gaussian 16) to model transition states for electrophilic substitution. Compare Fukui indices to identify nucleophilic sites. Validate predictions with experimental bromination or nitration trials .
Data Contradiction Analysis
Q. Why do DSC thermograms show variability in melting points for this compound?
Methodological Answer:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. hexane) and analyze DSC curves for multiple endotherms. Pair with PXRD to confirm crystalline forms.
- Impurity effects : Correlate melting point depression with HPLC purity data. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and repeat DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
